molecular formula C20H44N2O9 B605475 Amino-PEG9-Amine CAS No. 474082-35-4

Amino-PEG9-Amine

Cat. No. B605475
CAS RN: 474082-35-4
M. Wt: 456.58
InChI Key: YWYRXJJAEDMZGY-UHFFFAOYSA-N
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Description

Amino-PEG9-Amine is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The molecular formula of Amino-PEG9-Amine is C20H44N2O9 .


Synthesis Analysis

Amino end-group functionalised polyglycols, such as Amino-PEG9-Amine, are important intermediates in the synthesis of sophisticated polymeric architectures and biomaterials . A strategy for the end-group conversion of hydroxyl-terminated polyglycols to amino-terminated polyglycols has been reported . This process involves high isolated yields and excellent end-group fidelity .


Molecular Structure Analysis

The molecular weight of Amino-PEG9-Amine is 456.58 . The InChI code is 1S/C20H44N2O9/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h1-22H2 . The Canonical SMILES is C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN)N .


Physical And Chemical Properties Analysis

Amino-PEG9-Amine is a liquid at room temperature . The compound should be stored at 4°C and protected from light .

Scientific Research Applications

Catalyst in Aerobic Thiophenol Oxidation

Amino-PEG9-Amine, also known as polyether amine, has been employed as an environmentally friendly, cost-effective catalyst for the aerobic oxidation of thiophenols, leading to the synthesis of disulfides . This polyether amine-based catalytic process eliminates the need for expensive stoichiometric oxidants and minimizes the formation of over-oxidized by-products .

Production of Disulfides

The oxidative coupling of thiols serves as a fundamental pathway for the production of disulfides, which are vital in both chemical and biological processes . Amino-PEG9-Amine plays a crucial role in this process .

Polymer Catalysts

Polymer catalysts, which feature catalytically active functional groups integrated into their polymer structure, are widely used in the field of organic synthesis . Amino-PEG9-Amine, being a polymer, can be used as a catalyst in various chemical reactions .

Recyclable Catalyst

Over 90% of the Amino-PEG9-Amine catalyst can be efficiently recovered for reuse without loss of activity, making this a sustainable and cost-effective catalytic approach .

Role in Cell Growth and Differentiation

Polyamines, a class of compounds to which Amino-PEG9-Amine belongs, play a role in cell growth and differentiation, cell cycle regulation, gene expression, and signal transduction in animals, plants, and microorganisms .

Role in Pathophysiological Processes

Polyamines are involved in several pathophysiological processes including carcinogenesis and other diseases . They have potential applications in developing new approaches for cancer therapy and other diseases .

Future Directions

Peptide drug development, including compounds like Amino-PEG9-Amine, has made great progress in the last decade . New production, modification, and analytic technologies have helped to overcome the inherent drawbacks of peptides and have allowed the continued advancement of this field . Future developments in therapeutic peptides are expected to continue to expand their applicability in various therapeutic areas .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44N2O9/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h1-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYRXJJAEDMZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-PEG9-Amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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